molecular formula C19H17N3O B1199693 Isoevodiamine CAS No. 5956-87-6

Isoevodiamine

Cat. No. B1199693
CAS RN: 5956-87-6
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-6483 is a member of beta-carbolines.

Scientific Research Applications

Anti-Cancer Potential

Isoevodiamine, an active alkaloid isolated from Evodia rutaecarpa, shows promise in inhibiting cancer cell migration and invasion. For instance, in nasopharyngeal carcinoma cells, it effectively suppresses cell migration and invasion without significantly affecting cell proliferation. This is achieved partly by downregulating MMP-2 expression and activity, and by inhibiting the translocation of NF-κB p65, which regulates MMP-2 expression in cancer invasion (Peng et al., 2015).

Anti-Inflammatory Properties

Isoevodiamine and related compounds from Evodia rutaecarpa fruits demonstrate strong anti-inflammatory actions. They inhibit prostaglandin E2 synthesis in lipopolysaccharide-treated cells, with isoevodiamine specifically inhibiting cyclooxygenase-2 induction and NF-κB activation. These pharmacological properties provide a scientific rationale for the anti-inflammatory use of Evodia rutaecarpa fruits (Choi et al., 2006).

Cardiovascular Effects

Isoevodiamine can have notable cardiovascular effects. For example, dehydroevodiamine, a related alkaloid, shows a reduction in blood pressure and a marked decrease in heart rate in in vivo experiments. This suggests an effect in suppressing the heart, which may contribute to the hypotensive effect of this alkaloid (Yang et al., 1990).

Neuroprotective and Anticancer Mechanisms

Isoevodiamine's derivatives, like 10-hydroxyevodiamine, demonstrate neuroprotective and anticancer mechanisms. These compounds are distributed in mitochondria and lysosomes, acting through autophagy and apoptosis mechanisms (Chen et al., 2018).

Preventing Cardiac Fibrosis

In the context of cardiac health, isoevodiamine prevents isoproterenol-induced cardiac fibrosis by regulating endothelial-to-mesenchymal transition. This is possibly mediated by blocking the transforming growth factor-β1/Smad pathway, suggesting its potential in treating cardiac fibrosis (Jiang et al., 2016).

properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347170
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evodiamine

CAS RN

5956-87-6
Record name Isoevodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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